2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with various functional groups
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The bromination and acetylation steps are carried out using bromine and acetic anhydride, respectively, under controlled conditions to ensure selective substitution at the desired positions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents. For example:
2-Naphthalenecarboxylic acid: Lacks the additional substituents but shares the core structure.
4-Acetyloxy-2-naphthalenecarboxylic acid: Similar but without the bromine and methoxy groups.
8-Bromo-5,6-dimethoxy-2-naphthalenecarboxylic acid: Similar but without the acetyloxy group. The uniqueness of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester, is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, which includes a naphthalene core substituted with various functional groups, is believed to contribute to its biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H15BrO5, and it has a molecular weight of 367.19 g/mol. The structural features include:
- Naphthalene ring : Provides a stable aromatic system.
- Acetyloxy group : Enhances solubility and bioavailability.
- Bromine atom : May facilitate specific interactions through halogen bonding.
- Methoxy groups : Potentially increase lipophilicity and influence enzyme interactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The acetyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate various biological pathways, leading to physiological effects such as:
- Enzyme inhibition : Particularly in pathways related to cancer and microbial resistance.
- Receptor modulation : Potentially affecting signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit significant antimicrobial properties. The presence of functional groups such as acetyloxy and methoxy enhances their interactions with biological targets, which is crucial for developing new therapeutic agents against resistant strains of bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific mechanisms may involve:
- Inhibition of key enzymes : Such as those involved in steroid metabolism or DNA synthesis.
- Activation of apoptotic pathways : Leading to programmed cell death in malignant cells.
Case Studies
-
Anticancer Evaluation :
- A study evaluated the efficacy of similar naphthalene derivatives against prostate cancer cell lines. Compounds exhibiting structural similarities demonstrated IC50 values ranging from 0.09 µM to 0.75 µM against different isoforms of 5-alpha reductase, indicating potential for therapeutic applications in hormone-related cancers .
-
Antimicrobial Testing :
- In vitro testing on bacterial strains revealed that derivatives of 2-Naphthalenecarboxylic acid showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H15BrO5 |
Molecular Weight | 367.19 g/mol |
Antimicrobial Activity | Active against multiple strains |
Anticancer Activity | IC50 values < 1 µM |
Properties
Molecular Formula |
C16H15BrO6 |
---|---|
Molecular Weight |
383.19 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-bromo-5,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H15BrO6/c1-8(18)23-12-6-9(16(19)22-4)5-10-11(17)7-13(20-2)15(21-3)14(10)12/h5-7H,1-4H3 |
InChI Key |
OJKLNPBRACFIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC |
Origin of Product |
United States |
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